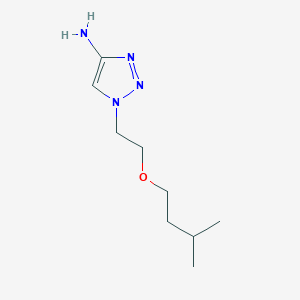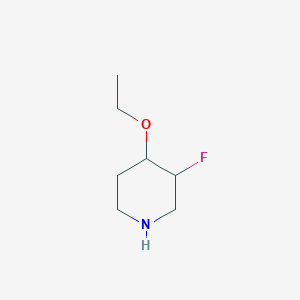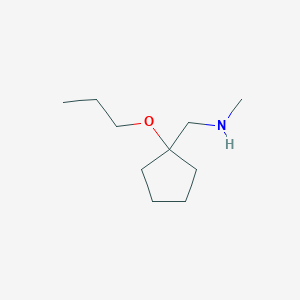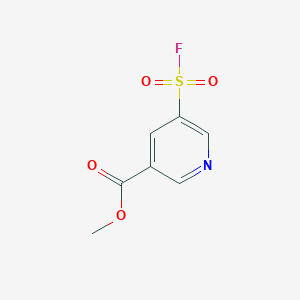
Methyl 5-(fluorosulfonyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(fluorosulfonyl)nicotinate: is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol It is a derivative of nicotinic acid, featuring a fluorosulfonyl group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)nicotinate typically involves the introduction of a fluorosulfonyl group to the nicotinate structure. One common method involves the reaction of nicotinic acid derivatives with fluorosulfonylating agents. For instance, fluorosulfonyl radicals can be generated from different precursors and used to introduce the fluorosulfonyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(fluorosulfonyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Fluorosulfonylation Reagents: Sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are commonly used for introducing the fluorosulfonyl group.
Solvents and Catalysts: Organic solvents such as dichloromethane and catalysts like transition metal complexes may be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted nicotinates.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(fluorosulfonyl)nicotinate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for creating more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as polymers and coatings .
Mecanismo De Acción
The exact mechanism of action for Methyl 5-(fluorosulfonyl)nicotinate is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological activity .
Comparación Con Compuestos Similares
Methyl Nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Nicotinic Acid Derivatives: Various derivatives of nicotinic acid with different functional groups.
Uniqueness: Methyl 5-(fluorosulfonyl)nicotinate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and potential reactivity compared to other nicotinate derivatives .
Propiedades
Fórmula molecular |
C7H6FNO4S |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 5-fluorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |
Clave InChI |
GLHLPOWAFXRHDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


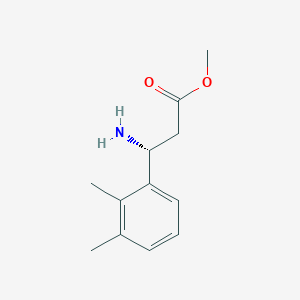
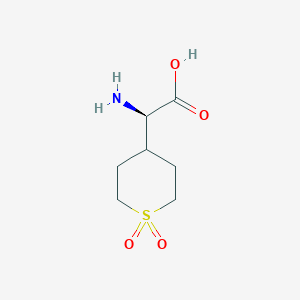
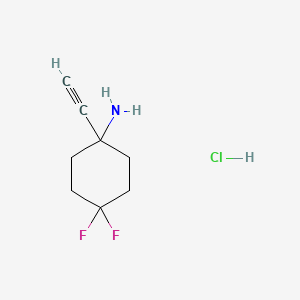
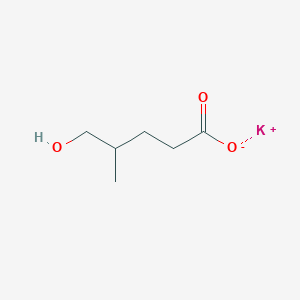
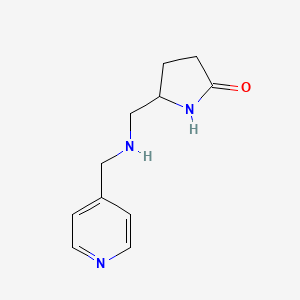
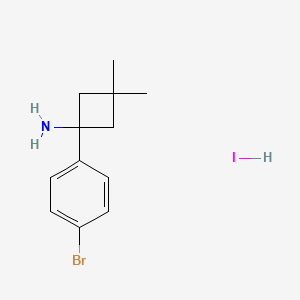
![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)
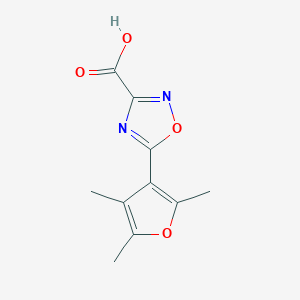
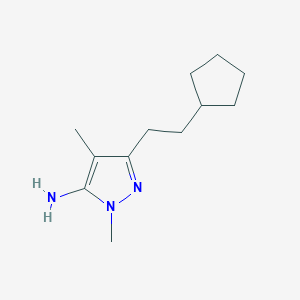
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
